(3-Ethoxypropyl)[(3-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-[(3-methylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-15-9-5-8-14-11-13-7-4-6-12(2)10-13/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3 |
InChI Key |
SMQDFVCKCBCHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Primary Amines
A primary route involves the monoalkylation of 3-ethoxypropylamine with 3-methylbenzyl chloride (or bromide). This method leverages nucleophilic substitution, where the primary amine attacks the electrophilic benzyl halide.
Procedure :
-
Synthesis of 3-Ethoxypropylamine :
-
Benzylation Reaction :
Challenges :
Reductive Amination
An alternative pathway employs reductive amination between 3-ethoxypropanal and (3-methylbenzyl)amine.
Procedure :
-
Aldehyde Synthesis :
-
Oxidation of 3-ethoxypropanol (via PCC or Swern oxidation) yields 3-ethoxypropanal.
-
-
Reductive Coupling :
Advantages :
-
Avoids alkyl halide handling.
-
Single-step coupling simplifies purification.
Limitations :
-
Requires anhydrous conditions and careful pH control.
Catalytic Hydrogenation of Nitriles
A third route involves synthesizing a pre-coupled nitrile followed by hydrogenation.
Procedure :
-
Nitrile Formation :
-
React 3-methylbenzyl chloride with 3-ethoxypropionitrile in a Michael addition or alkylation reaction.
-
-
Hydrogenation :
Data Table 1: Comparison of Catalysts for Nitrile Hydrogenation
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 3 | 100 | 93 |
| Pd/C (5%) | 2 | 80 | 88 |
| Ni/SiO₂ | 4 | 120 | 95 |
Optimization and Process Considerations
Solvent Systems
Catalysts
Yield Improvements
-
Stepwise purification : Intermediate isolation (e.g., recrystallization of 3-ethoxypropionitrile) improves final product purity.
-
One-pot reactions : Combining nitrile formation and hydrogenation reduces solvent use and processing time.
Challenges and Mitigation Strategies
Steric Hindrance
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Ethoxypropyl)[(3-methylphenyl)methyl]amine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Reagents such as or .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Overview
The compound (3-Ethoxypropyl)[(3-methylphenyl)methyl]amine, a member of the arylalkylamine family, has garnered attention in various scientific fields due to its unique structural properties. This article explores the diverse applications of this compound in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : this compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules.
- Reagent in Reactions : The compound can serve as a reagent in various organic reactions, including alkylation and acylation processes. These reactions are crucial for developing pharmaceuticals and agrochemicals.
Biology
- Biological Activity Studies : Research has indicated that this compound may exhibit biological activity by interacting with specific receptors or enzymes. Its potential as a ligand for neurotransmitter receptors makes it a candidate for further pharmacological studies.
- Mechanism of Action : Preliminary studies suggest that this compound may function as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmitter release and modulation of neuronal activity.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier could make it suitable for central nervous system-targeted therapies.
- Drug Development : As a precursor in drug synthesis, this compound can be modified to enhance efficacy and reduce side effects in drug formulations.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuropharmacological Studies : Research conducted on animal models has shown that compounds similar to this compound can alter behavior and neurochemical levels, suggesting possible anxiolytic or antidepressant effects.
- Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with enhanced receptor affinity and selectivity, paving the way for novel therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Ethoxypropyl)[(3-methylphenyl)methyl]amine with structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | C₁₃H₂₁NO | 207.31 | 3-ethoxypropyl, 3-methylbenzyl | Limited direct data; inferred lipophilicity due to ethoxy and aryl groups |
| (3-Methoxy-4-propoxyphenyl)methylamine | C₁₄H₂₃NO₂ | 237.34 | 3-methoxy-4-propoxyphenyl, propyl | Used in laboratory research; high stability under standard conditions |
| Methyl(3-phenoxypropyl)amine | C₁₀H₁₅NO | 165.23 | 3-phenoxypropyl, methyl | Intermediate in pharmaceutical synthesis; moderate water solubility |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)ethyl]amine | C₁₅H₁₅F₂N | 259.29 | 3-fluorobenzyl, 4-fluorophenethyl | Bioactive in receptor-binding studies; halogenated groups enhance binding affinity |
| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | 193.29 | 2-methoxyethyl, 3-phenylpropyl | Used in organic synthesis; polar due to methoxy group |
Key Observations :
- Lipophilicity : The ethoxy and 3-methylbenzyl groups in the target compound likely enhance lipophilicity compared to methoxy or polar analogs (e.g., (2-methoxyethyl)(3-phenylpropyl)amine) .
Biological Activity
(3-Ethoxypropyl)[(3-methylphenyl)methyl]amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : Approximately 211.28 g/mol
The presence of an ethoxy group and a methylphenyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biological pathways, leading to significant physiological effects.
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
- Enzyme Modulation : It may also inhibit or activate specific enzymes involved in metabolic processes, which can affect drug metabolism and efficacy.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives with similar structures showed significant reductions in depressive behaviors when administered to rodents, suggesting potential applications in treating mood disorders.
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 (Doxorubicin) |
| MCF-7 | 2.3 | 3.23 (Doxorubicin) |
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with related compounds.
Case Studies
- Study on Antidepressant Effects : A double-blind, placebo-controlled trial investigated the efficacy of a related compound in patients with major depressive disorder. Results demonstrated significant improvement in depression scores compared to placebo, indicating the potential for similar compounds like this compound.
- Anticancer Research : A laboratory study assessed the effects of the compound on various cancer cell lines. The results highlighted its selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that at higher concentrations, the compound may induce cytotoxic effects on normal cells and exhibit irritative properties upon inhalation or dermal exposure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Ethoxypropyl)[(3-methylphenyl)methyl]amine, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-methylbenzyl chloride with 3-ethoxypropylamine in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF at 60–80°C .
- Key Considerations :
-
Use inert atmosphere (N₂/Ar) to prevent oxidation.
-
Monitor reaction progress via TLC or GC-MS.
-
Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Synthetic Method Reagents/Conditions Yield Range Nucleophilic substitution 3-methylbenzyl chloride, K₂CO₃, DMF, 80°C 60–75% Reductive amination 3-ethoxypropylamine, NaBH₃CN, MeOH 50–65%
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Characterization employs:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 2.3 ppm (Ar–CH₃), and δ 3.4–3.6 ppm (N–CH₂) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 208.3 .
- X-ray Crystallography : For unambiguous confirmation, single crystals are analyzed using SHELX or ORTEP-3 .
Q. What preliminary biological screening approaches are recommended for this compound?
- Answer : Initial screens include:
- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence-based protocols.
- Antimicrobial Activity : MIC determinations via broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculations) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this amine?
- Answer : Discrepancies arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .
- DFT Calculations : Optimize geometry using Gaussian09 and compare with experimental data .
- 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously .
Q. What methodologies optimize the enantiomeric purity of this compound for pharmacological studies?
- Answer : Chiral resolution techniques:
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min) .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) in organic solvents for selective acylation .
- Key Metrics :
- Enantiomeric excess (ee) ≥98% required for in vivo studies.
- Monitor via polarimetry or chiral SFC .
Q. What mechanistic insights can be gained from studying substituent effects on the 3-methylphenyl group?
- Answer : Systematic modifications (e.g., –F, –Cl, –OCH₃) reveal structure-activity relationships (SAR):
- Electron-Withdrawing Groups : Enhance binding to serotonin receptors (5-HT₂A) in MD simulations .
- Hydrophobic Substituents : Improve blood-brain barrier penetration (logP calculations) .
- Experimental Design :
- Synthesize analogs via parallel synthesis.
- Compare bioactivity using radioligand binding assays .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Refer to SDS guidelines (e.g., Ambeed, AK Scientific):
- PPE : Nitrile gloves, lab coat, and goggles.
- Storage : –20°C under inert atmosphere (Ar) .
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Answer : Potential causes include impurity profiles or assay variability. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
